N-(4-Bromo-2-hydroxyphenyl)acetamide
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Overview
Description
N-(4-Bromo-2-hydroxyphenyl)acetamide is an organic compound with the molecular formula C8H8BrNO2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. The compound is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Bromo-2-hydroxyphenyl)acetamide can be synthesized through several methods. One common approach involves the bromination of 2-hydroxyacetanilide. The reaction typically employs bromine or a bromine source in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyphenylacetamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted acetamides, quinones, and hydroxyphenylacetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Bromo-2-hydroxyphenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-(4-Bromo-2-hydroxyphenyl)acetamide exerts its effects is primarily through its interaction with biological molecules. The bromine and hydroxyl groups play a crucial role in binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are essential for its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromo-4-hydroxyphenyl)acetamide: Similar in structure but with different positional isomerism, leading to distinct chemical and biological properties.
N-(4-Hydroxyphenyl)acetamide: Lacks the bromine atom, resulting in different reactivity and applications.
N-(4-Methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxyl group, affecting its chemical behavior and uses.
Uniqueness
N-(4-Bromo-2-hydroxyphenyl)acetamide is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(4-bromo-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)10-7-3-2-6(9)4-8(7)12/h2-4,12H,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWQORXGFYPCDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566047 |
Source
|
Record name | N-(4-Bromo-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16394-40-4 |
Source
|
Record name | N-(4-Bromo-2-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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